molecular formula C22H22N2O4 B2978022 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone CAS No. 952961-73-8

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone

Cat. No. B2978022
CAS RN: 952961-73-8
M. Wt: 378.428
InChI Key: SERZATYSTDNKKW-UHFFFAOYSA-N
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Description

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Bisindolines Synthesis

  • Research shows that substituted bisindolines, related to the chemical structure , can be synthesized from reactions involving compounds like 3,5-dimethoxyaniline and vicinal diones. These reactions include double cyclization and can form various indolinones and bisindoline products, which have significance in chemical synthesis processes (Kovach, Brennessel, & Jones, 2014).

Stereoselective Synthesis

  • A novel dimer, which includes structures related to the specified compound, was synthesized through a stereoselective construction process. This process utilized palladium-catalyzed coupling and FeCl3 induced oxidative cyclization/dimerization. These methods are significant in the field of stereoselective synthesis, which is crucial for developing compounds with specific three-dimensional orientations (Thomas et al., 2004).

Heterocyclic Rearrangement

  • Research on 5-arylisoxazole-3-hydroxamic acids, related to the compound , demonstrated their rearrangement into 1,2,5-oxadiazoles. This transformation has implications in developing new heterocyclic compounds with potential applications in medicinal chemistry and drug development (Potkin et al., 2012).

Pharmaceutical Building Blocks

  • Isoindolinone derivatives, similar to the compound , are important in pharmaceutical development. They serve as building blocks for compounds with protective effects against hypoxia and inhibitory activities against enzymes like human topoisomerase II (Sun et al., 2012).

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-14-10-15-6-4-5-7-18(15)24(14)22(25)13-17-12-20(28-23-17)16-8-9-19(26-2)21(11-16)27-3/h4-9,11-12,14H,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERZATYSTDNKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=NOC(=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone

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